Alvimopan diastereomer 1

Chiral purity analysis Stereochemical confirmation Quality control

Alvimopan diastereomer 1 (CAS 342639-35-4), also designated as (2R,3R,4R)-Alvimopan or Alvimopan Impurity 8, is a specific stereoisomer of the peripherally-acting μ-opioid receptor (PAM-OR) antagonist alvimopan. While the clinically active pharmaceutical ingredient possesses the (2S,3R,4R) absolute configuration , diastereomer 1 differs exclusively by inversion at the C-2 chiral center bearing the benzyl substituent, yielding the (R)-configuration at this position.

Molecular Formula C25H32N2O4
Molecular Weight 424.5 g/mol
Cat. No. B13418019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan diastereomer 1
Molecular FormulaC25H32N2O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
InChIInChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m0/s1
InChIKeyUPNUIXSCZBYVBB-DMJCMNNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alvimopan Diastereomer 1 (CAS 342639-35-4): A Critical (2R,3R,4R) Reference Standard for Alvimopan Chiral Purity and Impurity Profiling


Alvimopan diastereomer 1 (CAS 342639-35-4), also designated as (2R,3R,4R)-Alvimopan or Alvimopan Impurity 8, is a specific stereoisomer of the peripherally-acting μ-opioid receptor (PAM-OR) antagonist alvimopan. While the clinically active pharmaceutical ingredient possesses the (2S,3R,4R) absolute configuration [1], diastereomer 1 differs exclusively by inversion at the C-2 chiral center bearing the benzyl substituent, yielding the (R)-configuration at this position [2]. This single stereochemical alteration fundamentally distinguishes it from the approved drug substance and makes it indispensable as a reference marker for chiral purity determination during alvimopan API manufacturing and quality control .

Why Alvimopan Diastereomer 1 Cannot Be Substituted for the Active (2S,3R,4R) Alvimopan in Pharmacological or Analytical Applications


Alvimopan's pharmacological activity is exquisitely dependent on its three-dimensional configuration. The clinically approved (2S,3R,4R) stereoisomer exhibits a Ki of 0.77 nM at the human μ-opioid receptor and is the only diastereomer among the four practically accessible forms demonstrated to possess the requisite opioid antagonist activity for therapeutic use [1]. Diastereomer 1, bearing the inverted (2R) configuration, is explicitly categorized as an undesired impurity that must be chromatographically resolved and quantified during API manufacture [2]. Attempting to substitute diastereomer 1 for the active stereoisomer in receptor binding assays, functional studies, or analytical method development without accounting for its distinct physicochemical and pharmacological identity will yield invalid results, as evidenced by its differing specific optical rotation, HPLC retention behavior, and IR spectral fingerprint [2].

Quantitative Differentiation Evidence: Alvimopan Diastereomer 1 vs. Active Alvimopan and Related Stereoisomers


Specific Optical Rotation Differentiates Diastereomer 1 from Active Alvimopan by +9.73°

Diastereomer 1 (compound 1a) exhibits a specific optical rotation [α]²⁵D of +53.21° (c=1.01, DMSO), which is significantly more dextrorotatory than the active alvimopan (compound 1) at +43.48° under identical conditions, yielding a net difference of +9.73° [1]. By contrast, the other two diastereomers (1b and 1c) display negative optical rotations of -47.22° and -52.40°, respectively [1].

Chiral purity analysis Stereochemical confirmation Quality control

HPLC Retention Time: Diastereomer 1 Elutes at RRT 0.73, Enabling Baseline Separation from Active Alvimopan

Under normal-phase chiral HPLC conditions (CHIRALPAK IC column, n-hexane:isopropyl alcohol:ethanol:diethylamine 650:200:150:5 v/v, 30°C), diastereomer 1 (compound 1a) exhibits a retention time of 12.05 minutes with a relative retention time (RRT) of 0.73 relative to active alvimopan (RT = 16.5 min, RRT = 1.0) [1]. The other diastereomers elute at RRT 0.90 (1b, RT 14.89 min) and RRT 1.22 (1c, RT 20.19 min), demonstrating adequate resolution among all four stereoisomers within a 35-minute run [1].

Chiral HPLC method development Impurity profiling Pharmacopoeial compliance

IR Spectral Fingerprint: Diastereomer 1 Shows Distinctive C=O Amide and OH Stretching Band Shifts

In the infrared spectrum, diastereomer 1 (1a) displays a C=O amide stretching band at 1593 cm⁻¹, contrasting with the corresponding band at 1626 cm⁻¹ for active alvimopan (Δ = 33 cm⁻¹), and an OH stretching band at 3423.5 cm⁻¹ versus 3410.5 cm⁻¹ for the active compound [1]. The NH stretching frequencies are nearly identical (3207.5 vs. 3207 cm⁻¹), while aromatic and aliphatic C-H stretching differences remain within 3 cm⁻¹ [1].

Spectroscopic characterization Structural elucidation Reference standard certification

Impurity Level in API: Diastereomer 1 Constitutes 0.12 Area% in the Final Alvimopan Drug Substance

In the alvimopan drug substance produced via the reported synthetic route, diastereomer 1 (compound 1a) is present at a level of 0.12 area% by HPLC, while diastereomers 1b and 1c are each detected at approximately 0.02 area% [1]. This establishes diastereomer 1 as the predominant stereoisomeric impurity in the API, exceeding the levels of the other diastereomers by approximately 6-fold [1].

Process impurity control Specification setting ANDA regulatory submission

Pharmacological Relevance: Only the (2S,3R,4R) Stereoisomer Is Confirmed Active as a μ-Opioid Antagonist

Among the eight theoretically possible diastereomers of alvimopan, only one—the (2S,3R,4R) stereoisomer—is confirmed to possess the requisite μ-opioid receptor antagonist activity for clinical use, with a reported Ki of 0.77 nM at human μ-opioid receptors [1][2]. The remaining diastereomers, including diastereomer 1 (2R,3R,4R), are explicitly described as unwanted stereoisomeric impurities that must be controlled during synthesis [2]. While quantitative receptor binding data for isolated diastereomer 1 are not available in the public literature, the established SAR precedent within the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series demonstrates that the N-substituent stereochemistry at C-2 is a critical determinant of opioid receptor affinity and functional antagonist activity [1].

Stereochemistry-activity relationship Receptor binding Therapeutic differentiation

Diastereomer 1 Originates from the Non-Stereoselective C-2 Alkylation Step, Yielding a 1:1 Diastereomeric Ratio at the Intermediate Stage

Diastereomer 1 (compound 1a) arises during the benzylation of intermediate compound 12, which proceeds with poor diastereoselectivity to yield a 1:1 mixture of the desired (S)-benzylated intermediate 13 and the undesired (R)-benzylated intermediate 13a [1]. Compound 13a is the direct precursor to diastereomer 1. Although the undesired isomer 13a is partially removed by preferential crystallization in methanol, residual carry-through ultimately results in diastereomer 1 appearing in the final API at 0.12 area% [1]. This stands in contrast to diastereomers 1b and 1c, which originate from earlier-stage enantiomeric impurity carry-through during the resolution of compound 6, and appear at lower levels (0.02 area% each) [1].

Synthetic process understanding Impurity origin tracking Manufacturing quality by design

Validated Application Scenarios for Alvimopan Diastereomer 1 (CAS 342639-35-4) in Analytical and Pharmaceutical Development


Chiral Purity Method Development and System Suitability Testing for Alvimopan API

Alvimopan diastereomer 1 serves as the critical system suitability reference marker for chiral HPLC method development. Its distinct retention time (RRT 0.73 relative to active alvimopan on CHIRALPAK IC columns) [1] enables direct assessment of chromatographic resolution between the active (2S,3R,4R) stereoisomer and its most abundant stereoisomeric impurity. Laboratories developing in-house chiral purity methods for alvimopan ANDA submissions use this diastereomer to establish resolution factors, confirm column performance, and validate method specificity per ICH Q2(R1) guidelines.

Impurity Profiling and Batch Release Testing in GMP Manufacturing

In GMP quality control laboratories, diastereomer 1 is used as a quantitative reference standard for determining the level of the (2R,3R,4R) impurity in alvimopan API batches. With a known occurrence level of 0.12 area% in drug substance produced via the standard synthetic route [1], this diastereomer enables accurate calibration for impurity quantification, supporting batch release decisions and ICH Q3A-compliant specification setting. Its well-characterized spectroscopic profile (SOR +53.21°, IR C=O amide band at 1593 cm⁻¹) [1] provides orthogonal identity confirmation.

Forced Degradation and Stability-Indicating Method Validation Studies

Diastereomer 1 is employed in forced degradation studies to verify that the analytical method is stability-indicating and capable of resolving potential stereoisomeric degradation products from the active alvimopan peak. Since epimerization at the C-2 position is a theoretically plausible degradation pathway, spiking experiments with diastereomer 1 under stressed conditions (heat, humidity, acidic/basic hydrolysis) confirm that the chiral HPLC method maintains specificity throughout the shelf life of the drug product [1].

Synthetic Route Scouting and Process Optimization for Generic Alvimopan Development

During generic alvimopan process development, diastereomer 1 is an essential analytical tool for optimizing the C-2 alkylation step, which proceeds with poor diastereoselectivity (1:1 ratio of desired to undesired intermediate) [1]. By spiking authentic diastereomer 1 reference standard into reaction monitoring samples, process chemists can quantify the efficiency of diastereomer purge across downstream unit operations (crystallization, washing, chromatography) and demonstrate adequate control of this critical process impurity in the ANDA Chemistry, Manufacturing, and Controls (CMC) section.

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